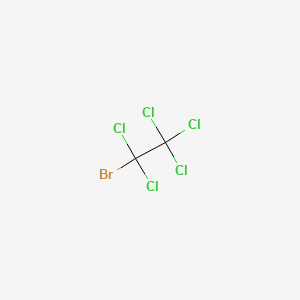![molecular formula C11H15O5PS B14437403 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene CAS No. 78996-27-7](/img/structure/B14437403.png)
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene is an organic compound that features a benzene ring substituted with a sulfonyl group, a methyl group, and a dimethoxyphosphorylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene typically involves multiple steps, starting from readily available benzene derivatives. The key steps include:
Electrophilic Aromatic Substitution: Introduction of the sulfonyl group onto the benzene ring using reagents like sulfur trioxide or chlorosulfonic acid.
Friedel-Crafts Alkylation: Introduction of the methyl group using reagents like methyl chloride and aluminum chloride.
Phosphorylation: Introduction of the dimethoxyphosphorylethenyl group using reagents like dimethyl phosphite and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phosphorylethenyl group can be reduced to form phosphine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like bromine or nitric acid under controlled temperature and pressure.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can be compared with other similar compounds, such as:
4-methylbenzenesulfonyl chloride: Similar in structure but lacks the phosphorylethenyl group.
Dimethyl phosphite: Contains the phosphoryl group but lacks the benzene ring and sulfonyl group.
Tosylmethyl isocyanide: Contains the sulfonyl and methyl groups but has an isocyanide group instead of the phosphorylethenyl group.
Eigenschaften
CAS-Nummer |
78996-27-7 |
|---|---|
Molekularformel |
C11H15O5PS |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H15O5PS/c1-10-4-6-11(7-5-10)18(13,14)9-8-17(12,15-2)16-3/h4-9H,1-3H3/b9-8+ |
InChI-Schlüssel |
HTPAOFAQVTXXHE-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/P(=O)(OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


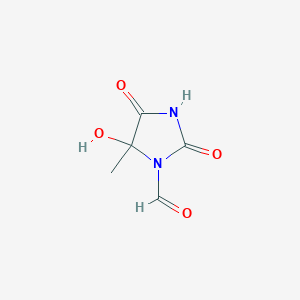
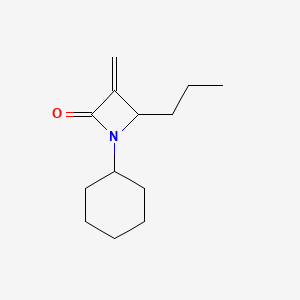
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
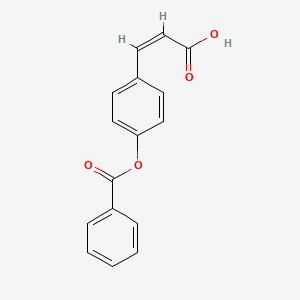
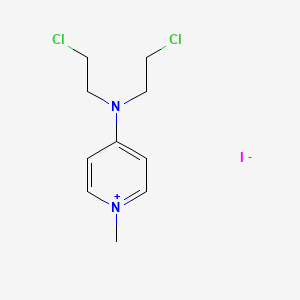

![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
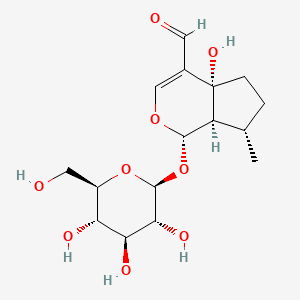



![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
